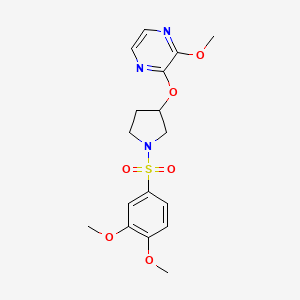
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring and diphenyl groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This is achieved through the oxidation of pyrrolidine derivatives.
Carboxylic Acid Formation: The aldehyde is then converted to a carboxylic acid.
Decarboxylation and Oxidation: The carboxylic acid undergoes decarboxylation followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) can undergo various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidine-2-carbaldehyde.
Reduction: Potential reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Used for the formation of pyrrolidine-2-carbaldehyde.
Reducing Agents: For potential reduction reactions.
Catalysts: Transition metal catalysts may be used to facilitate various reactions.
Major Products
The major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .
Scientific Research Applications
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
3-iodopyrroles: Compounds with similar reactivity and applications.
Uniqueness
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is unique due to its specific chiral configuration and the presence of both diphenyl and pyrrolidine groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.BrH/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGVIAXVBXGHPT-PKLMIRHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)
![N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2942796.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2942798.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2942803.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)
![2-(ethylsulfanyl)-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2942809.png)
![N-benzyl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2942810.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2942811.png)
![(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2942812.png)
![ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2942813.png)

![7-hydroxy-N-(4-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2942815.png)
